2-(2-Pentoxyethoxy)ethanol

Overview

Description

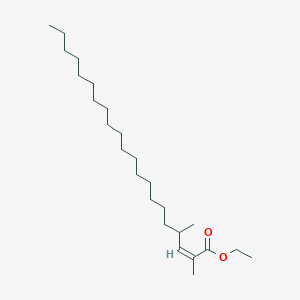

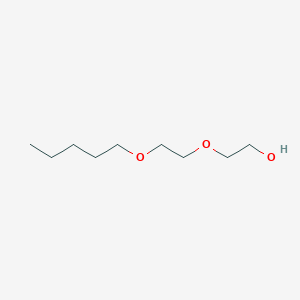

2-(2-Pentoxyethoxy)ethanol is a compound that is structurally related to a class of chemicals known as glycol ethers. These compounds typically consist of alkyl ethers with ethylene glycol or propylene glycol. They are known for their solvent properties and are used in various industrial and commercial applications. Although the specific compound 2-(2-pentoxyethoxy)ethanol is not directly mentioned in the provided papers, related compounds such as 2-(2-ethoxyethoxy)ethanol and 2-(2-hexyloxyethoxy)ethanol are discussed, which can provide insights into the chemical behavior and properties of glycol ethers in general .

Synthesis Analysis

The synthesis of related glycol ethers is often achieved through the reaction of alcohols with ethylene oxide or propylene oxide. For instance, the synthesis of (2-ethoxyethoxy)acetic acid, a compound related to 2-(2-pentoxyethoxy)ethanol, was performed to compare with an unknown compound found in urine samples. This synthesis likely involves a similar alkoxylated reaction pathway . The synthesis details for the exact compound 2-(2-pentoxyethoxy)ethanol are not provided in the papers.

Molecular Structure Analysis

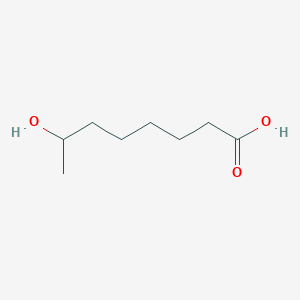

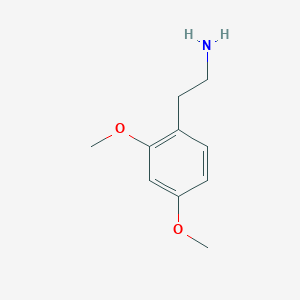

The molecular structure of glycol ethers like 2-(2-pentoxyethoxy)ethanol is characterized by the presence of ether linkages and a hydrophobic alkyl chain. The structure influences the physical and chemical properties of the compound, such as solubility, boiling point, and reactivity. The presence of ether linkages and hydrophobic chains can lead to interactions with water molecules, as seen in the dielectric relaxation study of 2(2-alkoxyethoxy)ethanol–water mixtures .

Chemical Reactions Analysis

Glycol ethers can participate in various chemical reactions due to their functional groups. For example, the oxidation of ethanol, which is structurally simpler than 2-(2-pentoxyethoxy)ethanol, involves the formation of alpha-hydroxyethyl radicals that react with O2. Although the specific reactions of 2-(2-pentoxyethoxy)ethanol are not detailed, it can be inferred that similar oxidative processes could occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycol ethers are influenced by their molecular structure. The dielectric relaxation study of 2(2-alkoxyethoxy)ethanol–water mixtures provides insights into the interaction of glycol ethers with water, showing that they can form hydrogen bonds and exhibit complex permittivity spectra . The density, viscosity, and excess properties of binary mixtures involving glycol ethers have been studied, indicating that these compounds can significantly alter the physical properties of solutions . Additionally, the heat capacity of aqueous solutions of glycol ethers has been measured, revealing the effects of structural transformations on the thermodynamic properties .

Scientific Research Applications

Thermodynamic and Spectroscopic Properties : A study by Begum et al. (2013) investigated the thermodynamic properties and intermolecular interactions of alkoxyethanols, including 2-(2-Pentoxyethoxy)ethanol, through measurements of density, viscosity, ultrasonic speeds, and FT-IR analysis. The study revealed the presence of hydrogen bonding and gave insights into the forces of association/dispersion between molecules in such mixtures Begum, Sri, Kumar, & Rambabu, 2013.

Industrial Applications and Biomarker Analysis : Research by B'hymer et al. (2003) developed a procedure for quantifying (2-methoxyethoxy)acetic acid, a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, which has wide industrial applications including as an additive in military jet fuel. This highlights its role in occupational health and safety B'hymer, Cheever, Butler, & Brown, 2003.

Energy Production Applications : A study by Hormilleja et al. (2014) focused on the use of ethanol in the production of hydrogen by redox processes. The research has implications for the use of 2-(2-Pentoxyethoxy)ethanol in energy production, particularly in the generation of hydrogen Hormilleja, Durán, Plou, Herguido, & Peña, 2014.

Dielectric Relaxation Studies : Joshi et al. (2011) conducted dielectric relaxation studies of 2-(2-alkoxyethoxy)ethanol-water mixtures. The research provided insights into the molecular interactions and hydrogen bonding within these mixtures, which is crucial for understanding the properties of 2-(2-Pentoxyethoxy)ethanol in various solvents Joshi, Hudge, Kumbharkhane, & Mehrotra, 2011.

Heat Capacity Studies : Piekarski et al. (2005) measured the specific heat capacities of aqueous solutions of 2-(hexyloxyethoxy)ethanol. This research is important for understanding the thermodynamic behavior of similar compounds, including 2-(2-Pentoxyethoxy)ethanol, in different solvent systems Piekarski, Tkaczyk, & Wasiak, 2005.

Electrochemical Studies : A study by Zhou et al. (2010) on the electrooxidation of ethanol provides insight into the electrochemical behavior of similar compounds, which could be relevant for understanding the reactions of 2-(2-Pentoxyethoxy)ethanol under electrochemical conditions Zhou, Wang, Lin, Tian, & Sun, 2010.

Mechanism of Action

2-(2-Pentoxyethoxy)ethanol: Mechanism of Action

- The primary targets of 2-(2-Pentoxyethoxy)ethanol are not explicitly mentioned in the available literature . However, similar compounds like phenoxyethanol are known to have antimicrobial properties .

- The specific mode of action of 2-(2-Pentoxyethoxy)ethanol is not well-documented . However, it’s known that phenoxyethanol, a related compound, acts as an effective preservative in pharmaceuticals, cosmetics, and lubricants due to its antimicrobial ability .

- The exact biochemical pathways affected by 2-(2-Pentoxyethoxy)ethanol are not clearly defined in the available literature .

- The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Pentoxyethoxy)ethanol are not well-studied . However, ethanol, a related compound, primarily alters the pharmacokinetics of other drugs by altering absorption, with more limited effects on clearance .

- The molecular and cellular effects of 2-(2-Pentoxyethoxy)ethanol’s action are not well-documented in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

2-(2-pentoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTNRNHDJZLBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

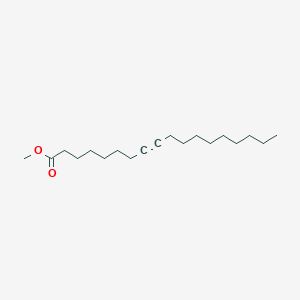

Canonical SMILES |

CCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335748 | |

| Record name | Pentyldiglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pentoxyethoxy)ethanol | |

CAS RN |

18912-81-7 | |

| Record name | Pentyldiglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pentyloxy ethoxy)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)